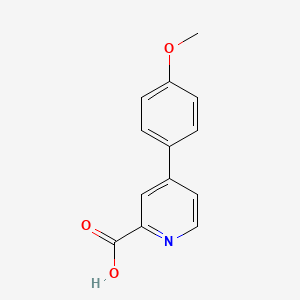

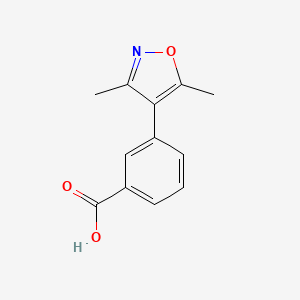

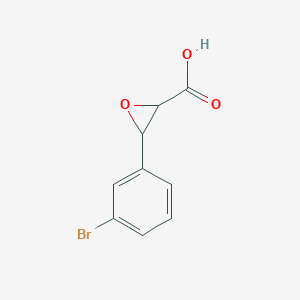

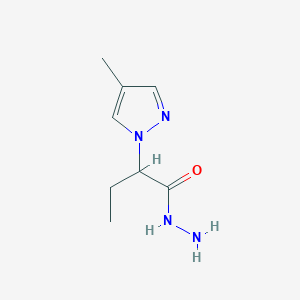

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions . For instance, pyridine-2-carboxylic acid has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield .Chemical Reactions Analysis

The chemical reactions involving related compounds like pyridine-2-carboxylic acid have been studied . For instance, it has been used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeded through the carbocation intermediate .Applications De Recherche Scientifique

Synthesis and Characterization

- X-ray Powder Diffraction : 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid derivatives play a role in the synthesis of important intermediates, such as those used in anticoagulant synthesis, with detailed X-ray powder diffraction data available for these compounds (Wang et al., 2017).

Spectroscopy and Computational Analysis

- FT-IR and UV-Vis Characterizations : This compound and its derivatives have been extensively characterized using FT-IR and UV-Vis spectroscopy, providing insights into molecular structures, vibration wavenumbers, and electronic properties (Tamer et al., 2018).

- Density Functional Theory (DFT) Calculations : DFT has been used to investigate molecular electrostatic potential surfaces, hyperpolarizabilities, and interaction with DNA for these compounds (Tamer et al., 2018).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Pyridine derivatives, including this compound, are studied for their potential as corrosion inhibitors for mild steel, showing promising results in hydrochloric acid environments (Chaitra et al., 2016), (Ansari et al., 2015).

Photophysics

- Photophysical Studies : Investigations into the photophysical properties of derivatives, focusing on processes like intramolecular charge transfer and excited state intramolecular proton transfer, provide insights into their potential applications in photonics (Behera et al., 2015).

Coordination Chemistry

- Complex Formation with Metal Ions : The compound forms complexes with metal ions such as manganese, impacting the electronic properties and reactivity of the complex. Such studies are crucial in coordination chemistry and material science (Tamer, 2017).

Synthetic Chemistry

- Synthesis of Functional Derivatives : The compound is used as a starting material for the synthesis of various functional derivatives, including Schiff bases and compounds with heterocyclic structures, highlighting its versatility in organic synthesis (Potkin et al., 2019).

Chemical Demethylation

- Demethylation Applications : This compound undergoes demethylation reactions, as demonstrated in the synthesis of key starting materials for pharmaceutical compounds (Schmid et al., 2004).

Mécanisme D'action

Target of Action

Pyridine carboxylic acids, to which “4-(4-Methoxyphenyl)pyridine-2-carboxylic acid” belongs, are often used as chelating agents in coordination complexes of metal ions

Mode of Action

Pyridine carboxylic acids can participate in various chemical reactions, such as nucleophilic substitution and oxidation .

Biochemical Pathways

Pyridine-2-carboxylic acid is an endogenous metabolite of l-tryptophan, suggesting that it might be involved in the kynurenine pathway .

Result of Action

Pyridine-2-carboxylic acid has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-4-2-9(3-5-11)10-6-7-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSCUULRPFQZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

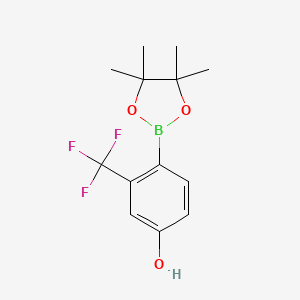

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1393684.png)

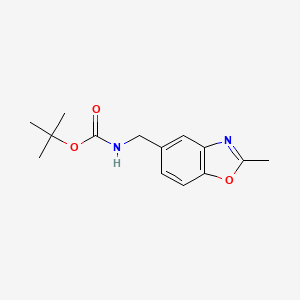

![ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate](/img/structure/B1393699.png)